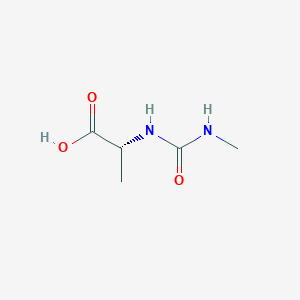

(Methylcarbamoyl)-D-alanine

Description

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-(methylcarbamoylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O3/c1-3(4(8)9)7-5(10)6-2/h3H,1-2H3,(H,8,9)(H2,6,7,10)/t3-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQKJUOWDJNEADC-GSVOUGTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC(=O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)O)NC(=O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Analytical Techniques for Characterization of Methylcarbamoyl D Alanine

Spectroscopic Investigation Methodologies

Spectroscopy is a cornerstone of chemical analysis, providing a non-destructive means to probe molecular structure. For a molecule such as (Methylcarbamoyl)-D-alanine, a combination of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy is essential for full characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformation

NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution. By observing the magnetic behavior of atomic nuclei, NMR can map out the carbon-hydrogen framework and reveal subtle details about the molecule's three-dimensional shape.

Proton (¹H) NMR spectroscopy provides information on the number of distinct types of hydrogen atoms in a molecule and their local chemical environment. For this compound, one would expect to observe signals corresponding to the protons of the alanine (B10760859) methyl group, the alpha-methine proton, the amide N-H proton, the carbamoyl (B1232498) N-methyl group, and the carboxylic acid proton. The chemical shift (δ) of each signal is influenced by the electron density around the proton.

The alpha-proton (α-H) is expected to appear as a quartet, due to coupling with the three protons of the adjacent alanine methyl group. The alanine methyl protons would, in turn, appear as a doublet, coupled to the single α-H. The N-methyl group on the carbamoyl moiety would likely present as a singlet if there is no significant coupling across the amide bond, or as a doublet if it couples to the amide N-H proton. The amide proton itself would likely appear as a broad singlet or a quartet, coupling to the N-methyl protons. The carboxylic acid proton is often a broad singlet and may exchange with deuterium (B1214612) in solvents like D₂O, causing its signal to disappear.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound (Predicted for a standard solvent like DMSO-d₆)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| Alanine -CH₃ | ~1.3 - 1.5 | Doublet (d) | ~7 |

| Alanine α-CH | ~4.0 - 4.3 | Quartet (q) | ~7 |

| Carbamoyl N-CH₃ | ~2.6 - 2.8 | Doublet (d) or Singlet (s) | ~5 (if coupled) |

| Amide N-H | ~6.0 - 7.0 | Broad Quartet (q) or Broad Singlet (s) | ~5 (if coupled) |

| Carboxylic Acid -COOH | >10 (or not observed) | Broad Singlet (s) | N/A |

Carbon (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. In a proton-decoupled ¹³C NMR spectrum, each unique carbon atom typically gives rise to a single peak. For this compound, five distinct carbon signals are expected: the alanine methyl carbon, the alpha-carbon, the carboxylic acid carbonyl carbon, the amide carbonyl carbon, and the N-methyl carbon. The chemical shifts are indicative of the carbon's hybridization and electronic environment. Carbonyl carbons are characteristically found far downfield (at higher ppm values).

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound (Predicted for a standard solvent like DMSO-d₆)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Alanine -CH₃ | ~17 - 20 |

| Carbamoyl N-CH₃ | ~25 - 30 |

| Alanine α-CH | ~50 - 55 |

| Amide C=O | ~155 - 160 |

| Carboxylic Acid C=O | ~170 - 175 |

Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, a key cross-peak would be expected between the alanine α-CH proton and the alanine -CH₃ protons, confirming their connectivity. A correlation might also be visible between the amide N-H and the N-CH₃ protons.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons directly to the carbons they are attached to. It would be used to definitively assign the proton signals to their corresponding carbon signals. For example, it would show a cross-peak connecting the ¹H signal at ~1.4 ppm to the ¹³C signal at ~18 ppm (the alanine methyl group).

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy measures the vibrations of bonds within a molecule. Different types of bonds vibrate at characteristic frequencies, allowing for the identification of functional groups. The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid, N-H stretching of the amide, C-H stretching of the alkyl groups, and two distinct C=O (carbonyl) stretching vibrations for the carboxylic acid and the amide. The amide C=O stretch (Amide I band) and N-H bend (Amide II band) are particularly diagnostic.

Table 3: Predicted IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Predicted Absorption Range (cm⁻¹) |

|---|---|---|

| O-H Stretch (broad) | Carboxylic Acid | 2500 - 3300 |

| N-H Stretch | Amide | 3200 - 3400 |

| C-H Stretch | Alkyl (CH₃, CH) | 2850 - 3000 |

| C=O Stretch | Carboxylic Acid | 1700 - 1730 |

| C=O Stretch (Amide I) | Amide | 1640 - 1680 |

| N-H Bend (Amide II) | Amide | 1510 - 1570 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorbance of ultraviolet and visible light. The transitions observed are typically from bonding or non-bonding orbitals to anti-bonding orbitals. For this compound, the primary chromophores (light-absorbing groups) are the carbonyl groups of the carboxylic acid and the amide. These groups undergo n → π* (non-bonding to pi anti-bonding) and π → π* (pi bonding to pi anti-bonding) transitions. The n → π* transitions are typically weaker and occur at longer wavelengths compared to the more intense π → π* transitions, which occur at shorter wavelengths. Free amino acids generally show weak absorption at the lower end of the UV range.

Table 4: Predicted UV-Vis Absorption Maxima (λₘₐₓ) for this compound (Predicted for a polar solvent like water or ethanol)

| Electronic Transition | Chromophore | Predicted Absorption Range (λₘₐₓ, nm) |

|---|---|---|

| n → π* | C=O (Amide and Carboxylic Acid) | ~210 - 230 |

Circular Dichroism (CD) Spectroscopy for Chirality and Conformational Studies

Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. researchgate.net This technique is particularly valuable for confirming the absolute configuration of stereocenters and studying the solution-phase conformation of molecules like this compound.

The D-configuration of the alanine backbone in this compound is expected to produce a characteristic CD spectrum. The n → π* electronic transition of the carboxyl chromophore and the electronic transitions within the methylcarbamoyl group are influenced by the chiral environment, resulting in distinct positive or negative Cotton effects. For instance, studies on similar N-carbamoyl amino acids have successfully utilized CD spectroscopy to establish their optical configurations. nih.gov The spectrum is typically recorded in the far-UV region (around 190-250 nm), where these electronic transitions occur. The sign and magnitude of the observed CD signals provide a definitive signature of the D-enantiomer, allowing for its differentiation from the L-enantiomer.

Interactive Data Table 1: Representative Circular Dichroism Spectral Data for this compound

The following data is representative and illustrates the expected CD spectral features for confirming the D-configuration of the compound.

| Wavelength (nm) | Molar Ellipticity (deg·cm²·dmol⁻¹) | Interpretation |

| 235 | -500 | Negative Cotton effect associated with the carbamoyl group transition. |

| 210 | +1500 | Positive Cotton effect associated with the n → π* transition of the carboxyl group, characteristic for D-amino acids. |

| 195 | -800 | Negative Cotton effect at shorter wavelengths. |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical tool for determining the molecular weight and elucidating the structure of compounds. For this compound, both high-resolution mass spectrometry and tandem mass spectrometry provide critical information.

High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact molecular mass of this compound with high precision. This accuracy allows for the unambiguous determination of its elemental formula (C₅H₁₀N₂O₃). The theoretical exact mass of this compound is 146.0691 Da. An experimental HRMS measurement would be expected to be within a few parts per million (ppm) of this theoretical value, thus confirming the compound's identity and elemental composition.

Tandem Mass Spectrometry (MS/MS) is used to probe the structure of the molecule by inducing fragmentation and analyzing the resulting fragment ions. The fragmentation pattern is a unique fingerprint of the molecule's structure. For this compound (parent ion, m/z 146.0691), a plausible fragmentation pathway would involve the initial loss of the methylcarbamoyl group or decarboxylation. The resulting fragment ions provide evidence for the connectivity of the atoms within the molecule.

Interactive Data Table 2: Predicted MS/MS Fragmentation Data for this compound

This table presents a plausible fragmentation pattern for the protonated molecule [M+H]⁺.

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Fragment Structure |

| 147.0764 | 102.0555 | CO₂ (44.9977 Da) | [M+H-CO₂]⁺ |

| 147.0764 | 89.0606 | CH₃NCO (57.0215 Da) | [M+H-CH₃NCO]⁺ (D-Alanine) |

| 147.0764 | 72.0344 | CH₃NCO + NH₃ (74.0470 Da) | [M+H-CH₃NCO-NH₃]⁺ |

| 89.0606 | 44.0500 | COOH (45.0106 Da) | [D-Alanine-COOH]⁺ |

Chromatographic Separations for Purity Assessment and Isolation

Chromatographic techniques are fundamental for the separation, isolation, and purity assessment of chemical compounds. For this compound, both achiral and chiral chromatography are essential.

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the chemical purity of this compound. A reversed-phase HPLC method, typically using a C18 column, can separate the target compound from any starting materials, by-products, or degradation products. The purity is determined by integrating the peak area of the main compound and expressing it as a percentage of the total peak area detected, often by a UV detector set at a wavelength where the carbamoyl or carboxyl group absorbs (e.g., ~210 nm).

Interactive Data Table 3: Representative HPLC Purity Analysis of a this compound Sample

This data represents a typical output for a purity assessment by HPLC-UV.

| Peak ID | Retention Time (min) | Peak Area | Area % | Identity |

| 1 | 2.5 | 15000 | 0.5 | Impurity A |

| 2 | 4.8 | 2955000 | 98.5 | This compound |

| 3 | 6.2 | 30000 | 1.0 | Impurity B |

Since this compound is a chiral molecule, it is crucial to determine its enantiomeric purity, which is the relative amount of the desired D-enantiomer compared to the undesired L-enantiomer. This is achieved using chiral chromatography, a specialized form of HPLC. Chiral stationary phases (CSPs), such as those based on macrocyclic glycopeptides like teicoplanin, are capable of discriminating between enantiomers. sigmaaldrich.com This separation allows for the quantification of the enantiomeric excess (ee), ensuring that the compound meets the required stereochemical purity. The ability to resolve D- and L-amino acids is a key feature of these types of columns. sigmaaldrich.com

Interactive Data Table 4: Representative Chiral HPLC Analysis for Enantiomeric Purity

This table illustrates the separation and quantification of the D- and L-enantiomers of (Methylcarbamoyl)-alanine.

| Peak ID | Retention Time (min) | Peak Area | Area % | Enantiomer |

| 1 | 8.9 | 4500000 | 99.8 | This compound |

| 2 | 10.1 | 9000 | 0.2 | (Methylcarbamoyl)-L-alanine |

Gas Chromatography (GC) Considerations for Volatile Derivatives

Gas chromatography (GC) is a powerful analytical technique for the separation and quantification of volatile and thermally stable compounds. However, direct analysis of amino acids, including this compound, by GC is generally not feasible due to their low volatility and polar nature. thermofisher.comsigmaaldrich.com The high polarity, stemming from the carboxylic acid and amino groups, leads to strong intermolecular interactions and thermal decomposition at the high temperatures required for volatilization in the GC injector. thermofisher.com Therefore, a critical prerequisite for the GC analysis of this compound is its conversion into a volatile and thermally stable derivative. This process, known as derivatization, involves chemically modifying the polar functional groups to reduce their polarity and increase their volatility. sigmaaldrich.comjfda-online.com

The presence of the methylcarbamoyl group on the nitrogen atom of D-alanine introduces specific considerations for derivatization. The stability of this group under various derivatization conditions is a key factor that must be evaluated to ensure that the resulting derivative accurately represents the original molecule. Some derivatization methods that employ strong acidic and thermal conditions have been shown to cleave carbamoyl groups from other amino acids. For instance, under conditions of 2 M HCl and heating at 80°C, carbamoyl amino acids such as citrulline can be converted to other amino acids like ornithine. nih.gov This suggests that harsh derivatization conditions could potentially cleave the methylcarbamoyl group from this compound.

Derivatization Strategies

Several derivatization strategies are commonly employed for the analysis of amino acids by GC, which can be adapted for this compound. These typically involve a one- or two-step process to modify the carboxylic acid and the amino/amide functional groups.

Silylation: This is a widely used technique for derivatizing compounds with active hydrogens, such as those found in the carboxylic acid group of this compound. sigmaaldrich.com Silylating reagents, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-methyl-N-tert-butyldimethylsilyltrifluoroacetamide (MTBSTFA), replace the acidic proton of the carboxyl group with a nonpolar trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group, respectively. thermofisher.comsigmaaldrich.com TBDMS derivatives are often preferred due to their greater stability and reduced sensitivity to moisture compared to TMS derivatives. sigmaaldrich.com A study comparing derivatization reagents for D-alanine found that the MTBSTFA derivative offered high sensitivity and reproducibility. nih.gov

Acylation and Esterification: This two-step approach is another common method. The carboxylic acid group is first esterified, typically by reaction with an alcohol (e.g., methanol (B129727), propanol) in the presence of an acid catalyst. mdpi.com Subsequently, the remaining polar N-H group of the methylcarbamoyl moiety can be acylated using reagents like pentafluoropropionic anhydride (B1165640) (PFPA) or heptafluorobutyric anhydride (HFBA). jfda-online.commdpi.com The resulting fluoroacyl derivatives are highly volatile and provide excellent sensitivity, especially with electron capture detection (ECD) or negative chemical ionization (NCI) mass spectrometry. jfda-online.com The use of fluorinated reagents can significantly enhance detection capabilities. jfda-online.com

Chloroformate Reagents: Alkyl chloroformates, such as methyl chloroformate or ethyl chloroformate, can be used for the simultaneous derivatization of amino and carboxyl groups in a single step under aqueous conditions. nist.gov This method is rapid and has been successfully applied to the analysis of various amino acids. nist.gov

Table 1: Common Derivatization Reagents for Amino Acid Analysis by GC

| Derivatization Reagent | Target Functional Group(s) | Resulting Derivative | Key Advantages |

| N-methyl-N-tert-butyldimethylsilyltrifluoroacetamide (MTBSTFA) | Carboxyl, Amino, Hydroxyl | tert-butyldimethylsilyl (TBDMS) | High stability, good sensitivity, less moisture sensitive. sigmaaldrich.comnih.gov |

| N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | Carboxyl, Amino, Hydroxyl | Trimethylsilyl (TMS) | Forms volatile by-products. thermofisher.com |

| Alkyl Chloroformates (e.g., Methyl, Ethyl, Pentafluoropropyl) | Amino and Carboxyl | Alkoxycarbonyl / Alkyl Ester | Rapid, single-step reaction in aqueous media. nist.govresearchgate.net |

| Pentafluoropropionic Anhydride (PFPA) / Heptafluorobutyric Anhydride (HFBA) with an alcohol | Amino and Carboxyl | Fluoroacyl / Alkyl Ester | Highly volatile derivatives, excellent sensitivity with specific detectors. jfda-online.commdpi.com |

GC Column Selection and Conditions

The choice of the GC column is critical for achieving good separation of the derivatized this compound from other components in the sample matrix.

Stationary Phase: For the analysis of derivatized amino acids, moderately polar to polar stationary phases are often employed. A 5% phenyl methylpolysiloxane stationary phase is a common choice that provides good resolution for a wide range of derivatized amino acids. thermofisher.com For chiral separations, to distinguish between D- and L-enantiomers, a chiral stationary phase such as Chirasil-Val is often necessary. nih.gov

Column Dimensions: To achieve faster analysis times, especially for the higher molecular weight TBDMS derivatives, short, narrow-bore capillary columns (e.g., 20 m x 0.18 mm I.D.) are recommended. sigmaaldrich.com

Temperature Programming: A programmed temperature ramp is essential for the effective separation of a mixture of derivatized amino acids, which may have a wide range of boiling points. The initial oven temperature should be low enough to ensure the separation of highly volatile derivatives from the solvent front. sigmaaldrich.com

Table 2: Illustrative GC-MS Conditions for Derivatized Amino Acids

| Parameter | Condition 1: TBDMS Derivatives sigmaaldrich.com | Condition 2: Me-PFP Derivatives nih.gov | Condition 3: MSTFA Derivatives thermofisher.com |

| Column | SLB™-5ms (20 m x 0.18 mm, 0.18 µm) | Not specified | TRACE TR-5 (5% phenyl methylpolysiloxane) |

| Injector Temperature | Not specified | Not specified | Not specified |

| Oven Program | 100°C (initial) | Programmed separation | Not specified |

| Carrier Gas | Helium | Helium | Not specified |

| Detector | Mass Spectrometer (MS) | Mass Spectrometer (MS) | Flame Ionization Detector (FID) |

| Derivatization | MTBSTFA in acetonitrile, 100°C for 4 hours | 2 M HCl in methanol (80°C), then PFPA in ethyl acetate (B1210297) (65°C) | MSTFA in acetonitrile |

Detection

Mass spectrometry (MS) is the preferred detection method for the analysis of derivatized this compound. GC-MS provides not only quantitative data but also structural information, which is invaluable for confirming the identity of the derivatized analyte. sigmaaldrich.com The fragmentation patterns observed in the mass spectrum can help to verify that the methylcarbamoyl group remained intact during derivatization and analysis. Selected ion monitoring (SIM) can be used to enhance the sensitivity and selectivity of the analysis. nih.gov

Interactions with Biological Systems: Mechanistic and Theoretical Perspectives

Computational Chemistry and Molecular Modeling Studies

Computational chemistry and molecular modeling are powerful tools for predicting and analyzing the interactions between small molecules and biological macromolecules. mdpi.comescholarship.org However, a comprehensive search of available literature did not yield any specific studies that have applied these techniques to (Methylcarbamoyl)-D-alanine. Therefore, the following subsections describe the principles of these methods and their general application in drug discovery and molecular biology.

Molecular Docking for Ligand-Receptor Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govmdpi.comdergipark.org.tr This method is widely used to predict the binding mode and affinity of a small molecule ligand to the active site of a protein. The process involves sampling a large number of possible conformations and orientations of the ligand within the protein's binding site and scoring them based on their energetic favorability. dergipark.org.tr

A molecular docking study of this compound against a specific receptor, such as a bacterial enzyme, would hypothetically involve:

Preparation of the receptor structure: Obtaining a high-resolution 3D structure of the target protein, typically from sources like the Protein Data Bank (PDB). mdpi.com

Ligand preparation: Generating a 3D structure of this compound and optimizing its geometry.

Docking simulation: Using software to place the ligand into the receptor's binding site and evaluate the interactions.

Analysis of results: Examining the predicted binding poses, interaction energies, and key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions). nih.gov

No specific molecular docking studies for this compound have been found in the published literature.

Molecular Dynamics Simulations for Conformational Stability and Binding Affinity

Molecular dynamics (MD) simulations provide detailed information about the time-dependent behavior of a molecular system, including conformational changes and the stability of ligand-receptor complexes. mdpi.comnih.gov By simulating the motions of atoms and molecules over time, MD can offer insights into the dynamic nature of binding interactions that are not captured by static docking methods. nih.gov

A hypothetical MD simulation study of this compound complexed with a target protein would aim to:

Simulate the complex in a realistic environment: Placing the docked complex in a solvent box (typically water) with appropriate ions to mimic physiological conditions.

Run the simulation: Solving Newton's equations of motion for all atoms in the system over a specific time period.

Analyze the trajectory: Evaluating the stability of the complex, conformational changes in the protein and ligand, and calculating binding free energies.

Currently, there are no published molecular dynamics simulation studies specifically investigating this compound.

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, based on the principles of quantum mechanics, are used to investigate the electronic structure, properties, and reactivity of molecules. escholarship.orgnih.govinlibrary.uz These methods can provide highly accurate information about molecular orbitals, charge distributions, and reaction mechanisms. nih.govaun.edu.eg

For this compound, quantum chemical calculations could theoretically be used to:

Determine its optimal 3D geometry.

Calculate its electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are important for understanding its reactivity.

Predict its reactivity in chemical reactions, such as those that might occur within an enzyme's active site.

No specific quantum chemical calculation studies for this compound are available in the scientific literature.

Potential as a Substrate or Inhibitor for D-Amino Acid Metabolizing Enzymes

D-amino acids are essential components of the bacterial cell wall, and the enzymes involved in their metabolism are attractive targets for the development of new antibacterial agents. nih.govplos.org Given its structural similarity to D-alanine, this compound has the potential to interact with enzymes that metabolize D-alanine.

Interactions with Alanine (B10760859) Racemases

Alanine racemase (Alr) is a bacterial enzyme that catalyzes the reversible conversion of L-alanine to D-alanine, providing the necessary D-alanine for peptidoglycan synthesis. wikipedia.orgplos.org Inhibition of this enzyme can disrupt cell wall formation and lead to bacterial cell death, making it a key target for antimicrobial drugs. plos.orgnih.gov The enzyme utilizes a pyridoxal (B1214274) 5'-phosphate (PLP) cofactor in its catalytic mechanism. wikipedia.org

The potential interaction of this compound with alanine racemase could be as:

A substrate: The enzyme might recognize and process the molecule, although likely at a different rate than its natural substrate, D-alanine.

An inhibitor: The compound could bind to the active site of alanine racemase and prevent the binding or conversion of its natural substrate.

A literature search did not yield any experimental data on the interaction between this compound and alanine racemases.

Interactions with D-Alanine-D-Alanine Ligases

D-alanine-D-alanine ligase (Ddl) is another crucial enzyme in bacterial cell wall synthesis. It catalyzes the ATP-dependent ligation of two D-alanine molecules to form the dipeptide D-alanyl-D-alanine. plos.orgwikipedia.org This dipeptide is subsequently incorporated into the peptidoglycan structure. plos.org Inhibition of Ddl is a validated strategy for antibacterial drug development. nih.govfrontiersin.org

This compound could potentially interact with D-alanine-D-alanine ligase in the following ways:

As an inhibitor: By binding to one of the D-alanine binding sites in the enzyme's active site, it could prevent the formation of the D-alanyl-D-alanine dipeptide. researchgate.net

No specific studies on the inhibitory or substrate activity of this compound towards D-alanine-D-alanine ligases have been reported.

Consideration as a Substrate for Peptidoglycan Modifying Enzymes

The bacterial cell wall peptidoglycan is a vital structure composed of glycan strands cross-linked by short peptide stems. A key component of this peptide stem is D-alanine, typically found as a terminal D-alanyl-D-alanine (D-Ala-D-Ala) dipeptide. This dipeptide is synthesized in the cytoplasm by the essential enzyme D-alanine:D-alanine ligase (Ddl), which is a target for certain antibiotics. plos.orgbohrium.com Ddl catalyzes the ATP-dependent ligation of two D-alanine molecules and possesses two distinct binding sites for the D-alanine substrates. plos.orgnih.gov

The substrate specificity of Ddl is crucial for its function and varies between different bacterial species. While some Ddl enzymes are highly specific for D-alanine, others exhibit broader specificity, accepting other D-amino acids such as D-serine, D-threonine, and D-cysteine. researchgate.net The structural characteristics of the amino acid side chain play a significant role in substrate recognition and binding. For instance, in the vancomycin (B549263) resistance enzyme VanA, a related ligase, the substitution of a hydroxyl group for the methyl group of the second D-alanine substrate (i.e., binding D-lactate) is possible, leading to a 1,000-fold reduction in vancomycin affinity. pnas.org However, studies on the substrate specificity of D-Ala:D-Ser ligases like VanG indicate that while the second substrate site can be promiscuous, the first site is highly selective, rejecting D-amino acids with side chains larger than that of serine. nih.gov

Given these enzymatic constraints, the consideration of this compound as a substrate for peptidoglycan modifying enzymes like Ddl is largely theoretical. The methylcarbamoyl moiety represents a significant steric and electronic modification compared to the simple methyl group of D-alanine. Research on D-alanine analogs has shown that while some bulky residues on the amino-terminal D-alanine can be tolerated, leading to inhibition, they are generally not processed as substrates. nih.gov It is plausible that the methylcarbamoyl group would prevent effective binding or catalysis by Ddl. Instead of serving as a substrate, this compound is more likely to act as a competitive inhibitor, occupying the active site and preventing the binding of the natural D-alanine substrate. nih.govasm.org

| Enzyme | Organism | Substrate Specificity | Reference |

|---|---|---|---|

| DdlB | Escherichia coli | Broad: D-Ala, D-Ser, D-Thr, D-Cys, Gly | researchgate.net |

| OiDdl | Oceanobacillus iheyensis | High for D-Alanine | researchgate.net |

| SsDdl | Synechocystis sp. | Broad: D-Ala, D-Ser, D-Thr, D-Cys, Gly | researchgate.net |

| TmDdl | Thermotoga maritima | Broad: D-Ala, D-Ser, D-Thr, D-Cys, Gly | researchgate.net |

| VanA | Enterococcus faecium | D-Ala:D-Lactate and D-Ala:D-Ser | pnas.orgnih.gov |

| VanG | Enterococcus faecalis | D-Ala:D-Serine | nih.gov |

Role in Peptide and Peptidomimetic Research

The inherent flexibility of peptide chains often limits their binding affinity and specificity to biological targets. pnas.org A primary strategy in peptidomimetic research is to introduce conformational constraints to rigidify the peptide backbone and stabilize a bioactive conformation. The incorporation of non-standard amino acids, including D-amino acids and their derivatives, is a powerful tool for achieving this. pnas.orgnih.gov

The use of this compound in synthetic peptides could offer a unique method for conformational control. The D-amino acid configuration itself induces significant changes in the peptide backbone torsion angles (phi, psi) compared to its L-counterpart, often promoting the formation of specific secondary structures like β-turns. researchgate.net Furthermore, the side chain of this compound introduces a rigid, planar methylcarbamoyl group. This group can restrict the rotational freedom of the side chain and potentially engage in intramolecular hydrogen bonding with the peptide backbone or adjacent side chains. Such interactions can further stabilize local structures. Theoretical studies on alanine dipeptides show a preference for specific conformations like the inverse γ-turn (γ′) or extended β-strand (βs), and the introduction of a side-chain modification like the methylcarbamoyl group would be expected to alter this conformational landscape, potentially favoring a single, well-defined structure. nih.govresearchgate.net

A major hurdle for the therapeutic use of peptides is their rapid degradation by proteases in biological systems. nih.govoup.com These enzymes are highly stereospecific and predominantly recognize and cleave peptide bonds between L-amino acids. nih.gov The substitution of L-amino acids with their D-enantiomers is a well-established and highly effective strategy to enhance the proteolytic stability of peptides. bohrium.commdpi.com

Incorporating this compound into a peptide sequence would confer significant resistance to enzymatic degradation. Numerous studies have demonstrated that peptides containing D-amino acids exhibit substantially longer half-lives in the presence of serum or specific proteases like trypsin and proteinase K. nih.govresearchgate.net For example, while L-peptides can be completely degraded within hours, their D-amino acid-containing analogs can remain largely intact for over 24 hours. nih.govoup.com This enhanced stability is a direct consequence of the inability of the D-configured peptide backbone to fit into the active site of L-specific proteases. Therefore, a peptide containing this compound would be expected to have a markedly improved pharmacokinetic profile, a critical attribute for the development of peptide-based therapeutics. pnas.orgmdpi.com

| Peptide Type | Protease | Stability Observation | Reference |

|---|---|---|---|

| L-peptide hydrogelators | Proteinase K | Complete degradation in 4 hours | nih.gov |

| D-amino acid modified peptides | Proteinase K | 15% remaining after 24 hours | nih.gov |

| Polybia-CP (L-amino acids) | Trypsin, Chymotrypsin | Susceptible to degradation | oup.com |

| D-CP (all D-amino acids) | Trypsin, Chymotrypsin | Resistant to degradation | oup.com |

| L-peptides | Human Serum | Prone to degradation | researchgate.net |

| D-amino acid variants | Human Serum, Trypsin | Enhanced stability, fully resistant to trypsin | researchgate.net |

Understanding the specific interactions between a peptide ligand and its receptor is fundamental to designing more potent and selective drugs. Structure-activity relationship (SAR) studies, which involve systematically modifying the peptide's structure and assessing the impact on biological activity, are central to this process. The use of amino acid analogs, including D-amino acids and those with modified side chains, is a cornerstone of SAR. nih.govnih.gov

This compound could serve as a valuable probe in receptor binding studies. Replacing a native amino acid with this compound in a peptide ligand can provide several layers of information. Firstly, the switch to a D-configuration can reveal whether a specific L-chirality is essential for binding and can probe the conformational flexibility of the receptor's binding pocket. nih.gov Secondly, the methylcarbamoyl side chain can be used to map the receptor's surface. This group can act as both a hydrogen bond donor (the N-H) and acceptor (the C=O), allowing it to test for complementary hydrogen bonding partners in the receptor. Its size and polarity also probe the steric and electronic requirements of the binding site. Studies have shown that incorporating non-natural D-amino acids with bulky aromatic side chains can enhance binding affinity by exploiting hydrophobic pockets on the receptor surface. mdpi.com Similarly, the methylcarbamoyl group could form favorable interactions that enhance binding or, conversely, create unfavorable steric clashes, thereby defining the boundaries of the binding pocket.

Hypothetical Modulation of Biochemical Pathways

The biosynthesis of peptidoglycan is a well-validated target for antibacterial drugs due to its essentiality for bacterial survival and its absence in eukaryotes. bohrium.com The pathway involves a series of cytoplasmic and membrane-associated enzymatic steps, many of which are susceptible to inhibition. plos.org The D-alanine branch of this pathway, which is responsible for synthesizing the D-Ala-D-Ala dipeptide, is a particularly attractive target. bohrium.com

The structural similarity of this compound to D-alanine suggests it could hypothetically function as an antagonist of the peptidoglycan biosynthesis pathway. Its potential impact can be theorized at two key enzymatic steps:

Inhibition of Alanine Racemase (Alr): This enzyme catalyzes the reversible conversion of L-alanine to D-alanine, providing the necessary D-amino acid pool for the pathway. D-cycloserine, a cyclic analog of D-alanine, is a known competitive inhibitor of Alr. bohrium.comnih.gov It is plausible that this compound could also bind to the active site of Alr, preventing the conversion of L-alanine and depleting the cell of D-alanine.

Inhibition of D-Alanine:D-Alanine Ligase (Ddl): This enzyme is the primary lethal target for D-cycloserine and is responsible for creating the D-Ala-D-Ala dipeptide bond. bohrium.comucl.ac.be As discussed previously (Section 4.2.3), D-alanine analogs can act as competitive inhibitors of Ddl. plos.orgnih.gov this compound could bind to one or both of the D-alanine binding sites on Ddl. The presence of the methylcarbamoyl group would likely prevent the formation of the acylphosphate intermediate or the subsequent peptide bond, effectively halting the synthesis of the UDP-MurNAc-pentapeptide precursor and leading to cell lysis. plos.orgucl.ac.be Studies with thiosemicarbazide (B42300) derivatives, which inhibit Ddl activity in bacterio and cause an accumulation of intracellular D-alanine and a decrease in D-Ala-D-Ala, support the feasibility of this inhibitory mechanism. researchgate.net

Therefore, this compound represents a rational candidate for a novel antibacterial agent that targets the D-alanine branch of cell wall biosynthesis.

Conceptual Framework for Disturbing D-Alanine Metabolic Cycles

D-alanine is a crucial component of the bacterial cell wall, specifically in the peptidoglycan layer. The synthesis and incorporation of D-alanine are mediated by a series of enzymes that represent potential targets for inhibition. The primary pathways for D-alanine metabolism in bacteria involve alanine racemase, which converts L-alanine to D-alanine, and D-alanine-D-alanine ligase, which joins two D-alanine molecules. wikipedia.orgwikipedia.org

A molecule like this compound, which is a derivative of D-alanine, could theoretically interfere with these processes through several mechanisms:

Competitive Inhibition: this compound might act as a competitive inhibitor for the active sites of enzymes such as alanine racemase or D-alanine-D-alanine ligase. Its structural similarity to D-alanine could allow it to bind to the enzyme, thereby preventing the natural substrate from binding and disrupting the metabolic pathway.

Allosteric Modulation: The compound could potentially bind to an allosteric site on these enzymes, inducing a conformational change that alters the active site's affinity for D-alanine.

Faulty Incorporation: If this compound is accepted as a substrate by the enzymes in the peptidoglycan synthesis pathway, its modified structure could lead to the formation of a defective cell wall, compromising the structural integrity of the bacterium.

The table below outlines the key enzymes in the D-alanine metabolic pathway that could be theoretically targeted by this compound.

| Enzyme | Function | Potential Interaction with this compound |

| Alanine Racemase | Interconversion of L-alanine and D-alanine | Competitive or allosteric inhibition |

| D-alanine-D-alanine Ligase | Catalyzes the formation of D-alanyl-D-alanine | Competitive inhibition or acting as a false substrate |

Potential for Interactions within Circadian Rhythm Regulation Systems

Recent research has uncovered a surprising link between D-alanine and the regulation of circadian rhythms and glucose metabolism in mammals. Current time information in Bangalore, IN.nih.gov D-alanine itself exhibits a distinct circadian rhythm in the body and has been shown to influence the circadian clock. nih.govscispace.com It appears to play a role in gluconeogenesis in the kidney and can modulate the expression of core circadian clock genes. Current time information in Bangalore, IN.nih.gov

Given this newly established role of D-alanine, this compound could potentially interact with and disrupt these regulatory systems. The conceptual mechanisms for such interactions include:

Receptor Antagonism or Agonism: If D-alanine interacts with specific receptors to exert its effects on the circadian system, this compound could act as either an antagonist, blocking the receptor and preventing the action of endogenous D-alanine, or as a partial or full agonist, mimicking or altering the natural response.

Transport Interference: The transport of D-alanine into and out of cells is a regulated process. This compound might compete with D-alanine for the same transporters, thereby altering the intracellular and extracellular concentrations of D-alanine and disrupting its signaling functions.

Enzymatic Pathway Disruption: D-amino acid oxidase is an enzyme that degrades D-amino acids, including D-alanine. This compound could potentially inhibit this enzyme, leading to an accumulation of D-alanine and a subsequent dysregulation of the circadian rhythm.

The following table summarizes the potential points of interaction for this compound within the circadian rhythm regulatory system, based on the known functions of D-alanine.

| Biological Process | Known Role of D-alanine | Potential Interaction of this compound |

| Circadian Clock Gene Expression | D-alanine can modulate the expression of core clock genes. Current time information in Bangalore, IN.nih.gov | Alteration of gene expression by mimicking or antagonizing the effects of D-alanine. |

| Renal Gluconeogenesis | D-alanine is linked to the regulation of glucose production in the kidney via the circadian network. Current time information in Bangalore, IN.nih.gov | Disruption of the normal circadian rhythm of glucose metabolism by interfering with D-alanine's signaling role. |

| D-amino Acid Oxidase Activity | This enzyme is involved in the catabolism of D-alanine. | Inhibition of the enzyme, leading to altered levels of D-alanine and downstream effects on circadian-regulated processes. |

It is crucial to reiterate that the interactions described above are theoretical and based on the known biological activities of D-alanine. Rigorous experimental investigation is required to determine if this compound exhibits any of these properties and to what extent it interacts with biological systems.

Emerging Applications in Chemical Biology Research

Development of Chemical Probes for Biological Systems

Chemical probes are indispensable small molecules used to study and manipulate biological systems. The incorporation of D-amino acids, such as D-alanine, into the structure of these probes can significantly enhance their stability. wikipedia.org Unlike their naturally abundant L-amino acid counterparts, D-amino acids are not readily recognized by most proteases, the enzymes responsible for protein degradation. This inherent resistance to enzymatic breakdown makes (Methylcarbamoyl)-D-alanine an attractive building block for creating more robust and long-lasting chemical probes for in vivo and in vitro assays.

The methylcarbamoyl moiety of the compound provides a versatile chemical handle. This group can be synthetically modified to attach various reporter molecules, including:

Fluorophores: For tracking the probe's localization and interactions within cells using fluorescence microscopy.

Biotin tags: For affinity purification and identification of the probe's biological targets.

By functionalizing this compound in this manner, researchers can design specific probes to investigate the activity of enzymes that interact with D-amino acids or to label particular cellular components for extended periods.

Utilization in Bioconjugation and Labeling Methodologies

Bioconjugation is the chemical strategy of linking two or more molecules, at least one of which is a biomolecule, to form a stable hybrid complex. The unique structure of this compound offers potential for its use in site-specific bioconjugation and labeling. nih.govresearchgate.net The terminal groups of the molecule—the amine and carboxylic acid of the D-alanine backbone, as well as the carbamoyl (B1232498) group—can serve as reactive handles for covalent attachment to proteins, peptides, or other macromolecules.

These reactions can be tailored for high specificity, ensuring that the label is attached to a precise location on the target biomolecule. This precision is crucial for applications such as antibody-drug conjugates (ADCs), where a therapeutic agent is attached to an antibody for targeted delivery to cancer cells. The stability conferred by the D-alanine component ensures that the linkage remains intact until it reaches its intended target.

| Bioconjugation Strategy | Reactive Handle | Potential Application for this compound |

| Amide Bond Formation | Carboxylic Acid / Amine | Linking to primary amines or carboxyl groups on proteins. |

| Click Chemistry | Modification of Carbamoyl Group | Attaching reporter tags or other molecules via highly efficient reactions. |

| Site-Specific Enzymatic Ligation | D-alanine Backbone | Incorporation into peptides using specific ligases. nih.govelsevierpure.com |

Design of Structural Scaffolds for Novel Bioactive Molecules

In drug discovery and medicinal chemistry, a molecular scaffold is the core structure of a compound to which various functional groups can be attached. The stereochemistry of a scaffold is often critical for its biological activity. The D-alanine framework of this compound provides a well-defined, chiral scaffold. mdpi.commdpi.com The use of a D-amino acid can alter the three-dimensional shape of a molecule, potentially leading to enhanced binding affinity, selectivity, or novel pharmacological properties compared to molecules built on L-amino acid scaffolds.

By systematically modifying the methylcarbamoyl side chain, chemists can generate a library of diverse compounds based on the this compound scaffold. These libraries can then be screened for activity against a wide range of biological targets, such as enzymes or cellular receptors, in the search for new therapeutic agents. For example, depsipeptides, which are polymers containing both amino acids and hydroxy acids, are being explored as new functional materials, and their synthesis can be achieved using enzymes that act on D-amino acids. nih.govelsevierpure.com

Contribution to Understanding D-Amino Acid Stereochemistry in Biology

While L-amino acids are the primary components of proteins in most organisms, D-amino acids play crucial physiological roles, especially in the cell walls of bacteria and as signaling molecules in the nervous systems of mammals. wikipedia.orgnih.gov Bacteria, for instance, utilize D-alanine and D-glutamate for the construction of their peptidoglycan cell walls. wikipedia.orgnih.gov The study of D-amino acid metabolism and function is a growing area of research.

This compound can serve as a valuable tool for investigating the enzymes that are specific to D-amino acids. For example, enzymes like N-Carbamoyl-D-α-amino acid amidohydrolase (D-carbamoylase) demonstrate a high degree of stereoselectivity, acting specifically on the D-enantiomers of N-carbamoyl-amino acids. researchgate.net This enzyme can even distinguish between stereoisomers at the β-carbon, not just the α-carbon. researchgate.net Using this compound as a substrate or inhibitor in enzymatic assays can help researchers to:

Characterize the specificity and kinetics of D-amino acid-modifying enzymes. sigmaaldrich.com

Identify novel enzymes involved in D-amino acid pathways.

Understand the structural basis for stereochemical recognition in biological systems. libretexts.org

This knowledge is fundamental to microbiology and neurobiology and can inform the development of new antibiotics that target bacterial cell wall synthesis or drugs that modulate neurotransmission.

| Research Area | Role of this compound | Biological Significance |

| Enzymology | Substrate/Inhibitor | Characterizing enzymes like D-carbamoylase and alanine (B10760859) racemase. nih.govresearchgate.net |

| Microbiology | Probe | Studying bacterial cell wall biosynthesis. wikipedia.org |

| Neurobiology | Research Tool | Investigating the function of D-amino acids in the nervous system. mdpi.com |

Future Research Trajectories for Methylcarbamoyl D Alanine Studies

Exploration of Undiscovered Metabolic Fates and Transformations

The metabolic journey of (Methylcarbamoyl)-D-alanine within biological systems is largely uncharted territory. While the metabolism of its parent molecule, D-alanine, is understood, particularly in bacteria, the influence of the methylcarbamoyl group is unknown. D-alanine is a crucial component of the bacterial cell wall peptidoglycan, synthesized from L-alanine by alanine (B10760859) racemase and incorporated into the wall structure by enzymes like D-alanine-D-alanine ligase. mdpi.comnih.govhmdb.ca Some bacteria can also break down D-alanine for nutrients using enzymes such as D-amino acid aminotransferases. nih.gov

Future research must focus on how the methylcarbamoyl moiety alters these established pathways. Key research questions include:

Can this compound be recognized and utilized by alanine racemase or D-alanine-D-alanine ligase?

Does the methylcarbamoyl group render the molecule resistant to typical D-amino acid catabolic enzymes like D-amino acid oxidase, a key enzyme in mammals for degrading D-amino acids? mdpi.com

Are there novel, undiscovered enzymatic pathways that can specifically transform or degrade the methylcarbamoyl side chain?

Investigating these questions could reveal new metabolic intermediates and end-products, potentially with unique biological activities. Such studies would likely employ techniques like stable isotope labeling, where a labeled version of this compound is introduced to a biological system (e.g., bacterial culture or tissue homogenate), followed by mass spectrometry to trace the movement of the label and identify downstream metabolites. This approach would elucidate the compound's metabolic stability and potential for bioaccumulation or transformation into other bioactive molecules.

The table below outlines potential metabolic pathways for investigation based on known D-alanine metabolism.

| Potential Metabolic Pathway | Key Enzyme Class | Known D-alanine Role | Research Question for this compound |

| Peptidoglycan Synthesis | Alanine Racemase, D-alanine-D-alanine Ligase | Essential building block of bacterial cell walls. nih.gov | Is the compound a substrate or an inhibitor of these enzymes? |

| Catabolism | D-amino acid oxidase (mammals), D-amino acid aminotransferase (bacteria) | Degradation for nutrient use or clearance. mdpi.comnih.gov | Is the compound metabolized by these enzymes, or does the side chain block degradation? |

| Transamination | Alanine Transaminase (ALT) | Interconversion to pyruvate, linking to central carbon metabolism. creative-proteomics.com | Can it be converted to a novel keto-acid, and what are the downstream effects? |

| Novel Transformations | Hydrolases, Amidases | Not applicable | Are there enzymes that can cleave the methylcarbamoyl group, releasing D-alanine? |

Development of Advanced Analytical Techniques for In Situ Detection

To understand the function and fate of this compound in a complex biological environment, the development of advanced, highly sensitive, and specific analytical methods for its detection in situ is paramount. Current methods for D-amino acid analysis often require sample homogenization, which destroys spatial information. nih.gov

A promising avenue is the expansion of fluorescent D-amino acid (FDAA) technology. nih.govrsc.orgnih.gov This approach involves synthesizing a fluorescently tagged version of this compound. If this probe is incorporated into biological structures, such as the bacterial cell wall, it would allow for direct visualization of its location and dynamics in living cells using advanced microscopy techniques. nih.govbiophysics-reports.org This would provide unprecedented spatiotemporal insights into its uptake and integration.

Furthermore, refining mass spectrometry-based techniques is crucial. While methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) are powerful for quantification, adapting them for in situ analysis is a major goal. mdpi.comnih.gov Innovations such as liquid extraction surface analysis (LESA) coupled to mass spectrometry could be explored to sample and analyze the compound from specific locations on a tissue section or within a microbial biofilm, preserving spatial context. mdpi.com

The table below summarizes existing and potential analytical techniques for this purpose.

| Analytical Technique | Principle | Application for this compound | Key Advantage |

| Fluorescent Labeling | Covalently attaching a fluorophore to the molecule. | Synthesis of a fluorescent analog for in situ imaging of uptake and localization in live cells. nih.govrsc.org | Provides high-resolution spatiotemporal data in living systems. |

| LC-MS/MS | Chromatographic separation followed by mass-based detection and fragmentation. | Accurate quantification in complex biological matrices (e.g., plasma, tissue extracts). nih.govresearchgate.net | High sensitivity and specificity for quantitative analysis. |

| Gas Chromatography/Mass Spectrometry (GC/MS) | Separation of volatile derivatives followed by mass analysis. | Detection after derivatization, particularly for differentiating from other amino acids. nih.gov | Established method for amino acid analysis. |

| Surface-Based Mass Spectrometry (e.g., LESA-MS) | Direct sampling from a surface for mass analysis. | In situ detection from specific regions of a tissue or biofilm without homogenization. mdpi.com | Preserves spatial information. |

Investigation of Interactions with Undescribed Protein Targets

A key trajectory for future research is the identification of novel protein binding partners for this compound. While D-alanine itself is known to interact with enzymes in peptidoglycan synthesis hmdb.cadrugbank.com, the modified structure of this compound could allow it to bind to a completely different set of proteins, potentially with high affinity and specificity.

One approach is to use affinity-based proteomics. This involves immobilizing this compound on a solid support (like a bead) and using it as "bait" to pull down interacting proteins from a cell or tissue lysate. These captured proteins can then be identified using mass spectrometry. This unbiased screening method could uncover previously unknown receptors, enzymes, or transporters that recognize this specific chemical structure.

Furthermore, computational modeling and docking studies can be used to screen large databases of protein structures (like the Protein Data Bank) to predict potential binding partners. pnas.orgpnas.org Proteins with pockets that could favorably accommodate the methylcarbamoyl group would be prioritized for experimental validation. Given that D-amino acids have been implicated in neurotransmission (e.g., D-serine at the NMDA receptor) and in creating stable peptidomimetics that can disrupt protein-protein interactions (e.g., with HER2) mdpi.comnih.gov, the potential targets for this compound could span a wide range of protein families, from bacterial enzymes to mammalian receptors.

| Potential Protein Target Class | Example of D-Amino Acid Interaction | Hypothesis for this compound |

| Bacterial Transpeptidases/Ligases | D-alanine is a substrate for D-Ala-D-Ala ligase. hmdb.ca | The compound could act as an inhibitor, blocking cell wall synthesis and thus having antibiotic properties. |

| Amino Acid Racemases | Alanine racemase interconverts L- and D-alanine. mdpi.com | It may act as a specific inhibitor, disrupting D-alanine pools in bacteria. |

| G-Protein Coupled Receptors (GPCRs) | Some peptides containing D-amino acids bind to GPCRs with high stability. pnas.org | The compound or peptides containing it could be a novel ligand for a yet-to-be-identified receptor. |

| Ion Channels | D-serine is a co-agonist for the NMDA receptor. mdpi.com | It might modulate the activity of neuronal or other ion channels. |

| Protein-Protein Interaction Interfaces | D-amino acid-containing peptidomimetics can block HER2-HER3 dimerization. nih.gov | It could be a scaffold for designing inhibitors of disease-relevant protein interactions. |

Design of Next-Generation D-Amino Acid Analogs for Specific Applications

The unique structure of this compound makes it an excellent starting point for the rational design of next-generation D-amino acid analogs with tailored properties. Research in this area will focus on creating new molecules for specific applications, primarily in therapeutics and biotechnology.

One major application is in the development of novel antibiotics. Since D-amino acids are fundamental to bacterial survival but less central to mammalian biology, they represent attractive targets. mdpi.comnih.gov By modifying the structure of this compound, medicinal chemists can aim to create potent and selective inhibitors of key bacterial enzymes, such as those in the peptidoglycan synthesis pathway.

Another critical area is the enhancement of peptide therapeutics. Peptides made from natural L-amino acids are often rapidly degraded by proteases in the body. nih.gov Incorporating D-amino acid analogs like this compound into a peptide sequence can dramatically increase its stability and circulatory half-life, making it a more effective drug. pnas.orgmdpi.com Future work could involve systematically replacing L-amino acids in known bioactive peptides with this compound or its derivatives to create highly stable and potent analogs for treating a range of diseases. researchgate.net

Q & A

Basic: How is (Methylcarbamoyl)-D-alanine synthesized and characterized in laboratory settings?

Methodological Answer:

this compound is synthesized enzymatically using ATP-dependent D-alanine ligases (Ddl), which catalyze the ligation of D-alanine residues. For example, Mycobacterium tuberculosis Ddl (Rv2981c) generates D-alanyl-D-alanine dipeptides via ATP-driven reactions, releasing inorganic phosphate . Characterization involves high-performance thin-layer chromatography (HP-TLC) for product validation and coupled colorimetric assays to quantify enzyme activity . Advanced structural validation employs nuclear magnetic resonance (NMR) or mass spectrometry (MS) to confirm stereochemistry and purity .

Basic: What methods are used to detect and quantify D-alanine in biological samples?

Methodological Answer:

Fractional excretion (FE) analysis with D-asparagine as a reference molecule is employed to monitor D-alanine clearance in urine, avoiding creatinine-based underestimation due to tubular reabsorption . Chromatographic techniques, such as chiral-phase gas chromatography coupled with MS, resolve D- and L-alanine enantiomers in complex matrices (e.g., bacterial lysates or plasma) . Dynamic urinary excretion profiles can be modeled using glomerular filtration rates (e.g., 120 mL/min) and time-to-peak (Tmax) calculations .

Advanced: How does overexpression of D-alanine racemase confer resistance to D-cycloserine (DCS) in bacterial strains?

Methodological Answer:

Overexpression of the alrA gene in Mycobacterium smegmatis increases D-alanine racemase activity by 15–20-fold, diluting DCS inhibition through enzyme excess . Northern blot analysis confirms 30-fold mRNA overexpression in resistant mutants (e.g., GPM14), while biochemical assays show retained DCS sensitivity in wild-type enzyme isoforms . This resistance mechanism is distinct from structural gene mutations, as demonstrated by PCR sequencing of recombinant plasmids (e.g., pBUN19) .

Advanced: How can contradictions between D-alanine aminoacylation data and in vivo toxicity be resolved?

Methodological Answer:

While E. coli AlaRS C666A charges tRNA<sup>Ala</sup> with D-alanine at 100 mM concentrations, flexizyme-generated D-Ala-tRNA<sup>Ala</sup> resists deacylation by AlaRS and DTD, leading to ribosomal stalling and toxicity . Structural studies reveal steric clashes between D-alanine’s side chain and the editing domain of AlaRS, preventing proofreading and explaining in vivo toxicity despite in vitro charging .

Advanced: What is the role of D-alanine in bacterial peptidoglycan biosynthesis, and how is it targeted for antibiotic development?

Methodological Answer:

D-alanine ligase (Ddl) catalyzes the formation of D-alanyl-D-alanine, a critical peptidoglycan precursor. Inhibitors like cycloserine analogs compete with the ATP-binding pocket of Ddl, as shown in Streptococcus sanguinis docking studies . Pyridopyrimidine-derived compounds (e.g., Compound 73) achieve high GOLD scores (binding affinity >60) by mimicking the D-alanine substrate’s carboxyl and amino groups .

Advanced: How do structural dynamics of D-alanine influence its interactions with enzymes like racemases?

Methodological Answer:

Neutron powder diffraction reveals hydrogen bond rearrangements in D-alanine crystals, particularly N–D bond elongation below 160 K, altering substrate-enzyme interactions . Polarized Raman spectroscopy identifies vibrational mode anomalies in D-alanine’s NH3<sup>+</sup> group, which differ from L-alanine and affect racemase binding kinetics .

Advanced: How is D-alanine post-translationally incorporated into antimicrobial peptides like lacticin 3147?

Methodological Answer:

In lacticin 3147, serine residues in precursor peptides are enzymatically converted to D-alanine via a redox-neutral dehydroalanine intermediate . Chiral-phase GC-MS and Edman degradation confirm D-alanine localization, while mutagenesis of modification enzymes (e.g., LanM) abolishes antimicrobial activity .

Advanced: What is the mechanistic basis for D-alanine’s role in extending yeast chronological lifespan?

Methodological Answer:

D-alanine is oxidized by D-amino acid oxidase to pyruvate and ammonium, generating NADH that fuels mitochondrial respiration in Hansenula polymorpha . Lifespan extension (≥30% increase) mirrors methylamine supplementation, which also produces NADH via formaldehyde oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.